molecular formula C23H22N2O4S B2711818 ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 921110-00-1

ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2711818
CAS RN: 921110-00-1
M. Wt: 422.5
InChI Key: NPBBSDSEOZAERY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that includes a thiophene ring, a naphthalene moiety, and a pyridine ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, thiophene derivatives can be synthesized through various methods, including the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . Naphthalene can undergo substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The thiophene ring, naphthalene moiety, and pyridine ring would all contribute to the overall structure .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions . Naphthalene, phenanthrene, and anthracene are more reactive than benzene in both substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Synthesis of Spiro[furan-2,3′-indoline]-3-carboxylate Derivatives

The compound can be used in the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. These derivatives are synthesized using ionic liquid catalysts, which are used in a three-component reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate .

Synthesis of GRK2 Inhibitors

The compound can be used in the synthesis of GRK2 inhibitors. These inhibitors are synthesized using a diverse collection of simple thieno[2,3-c]pyridine derivatives .

Synthesis of Naphthalene-Substituted Aromatic Esters

The compound can be used in the synthesis of naphthalene-substituted aromatic esters. This synthesis is achieved through a regioselective Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group (DG) transformation .

Synthesis of Thiophene Derivatives

The compound can be used in the synthesis of thiophene derivatives. Thiophene-based analogs are a potential class of biologically active compounds and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis of Heterocycles

The compound can be used in the synthesis of heterocycles. The synthesis of naphtho[10,20:5,6]pyrano-[3,2-c]chromen-6-ones was accomplished by a three-component condensation reaction .

Synthesis of Fluorescent Protein Antibodies

The compound can be used in the synthesis of fluorescent protein antibodies. Since the discovery of fluorescent proteins (FPs), their rich fluorescence spectra and photochemical properties have promoted widespread biological research applications .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-29-23(28)20-18-10-11-25(14(2)26)13-19(18)30-22(20)24-21(27)17-9-8-15-6-4-5-7-16(15)12-17/h4-9,12H,3,10-11,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBBSDSEOZAERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-acetyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

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